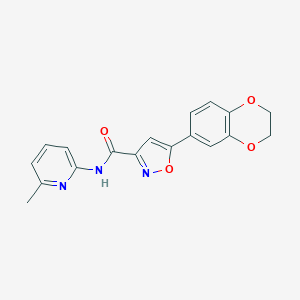
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features a benzodioxin ring, a pyridine ring, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the Isoxazole Ring: This often involves the reaction of nitrile oxides with alkynes or alkenes.
Coupling with Pyridine Derivatives: The final step might involve coupling the isoxazole intermediate with a pyridine derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions might target the isoxazole ring or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Modulation: It might modulate biological receptors, affecting signal transduction pathways.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases by targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Agriculture: It might be used in the synthesis of agrochemicals.
作用机制
The mechanism of action of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological target. Generally, it might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Receptors: Affect receptor function by binding to receptor sites.
Alter Signal Transduction: Influence cellular signaling pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)isoxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-3-yl)isoxazole-3-carboxamide
Uniqueness
- Structural Features : The presence of the 6-methylpyridin-2-yl group might confer unique binding properties.
- Biological Activity : Differences in biological activity due to variations in molecular structure.
属性
分子式 |
C18H15N3O4 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-17(19-11)20-18(22)13-10-15(25-21-13)12-5-6-14-16(9-12)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,20,22) |
InChI 键 |
LGJMEEDEYDBGMQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)
![8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)
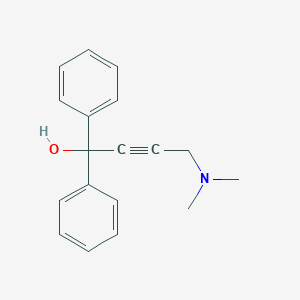
![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)
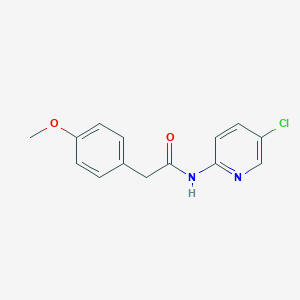
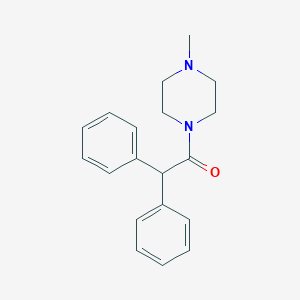
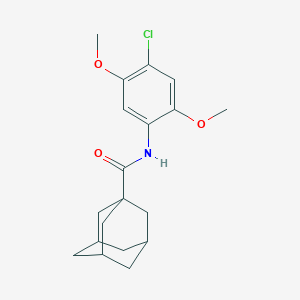
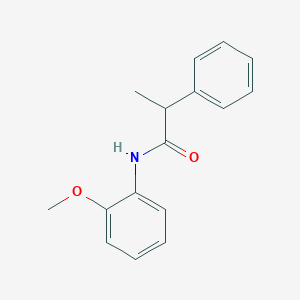
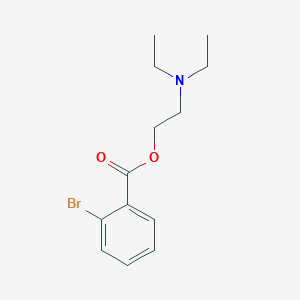
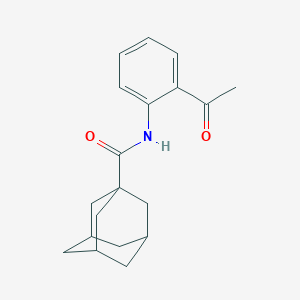
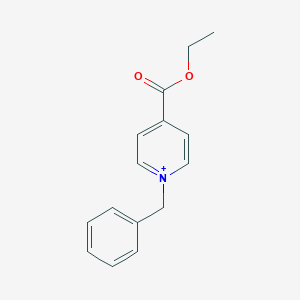
![N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B257327.png)
![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)
